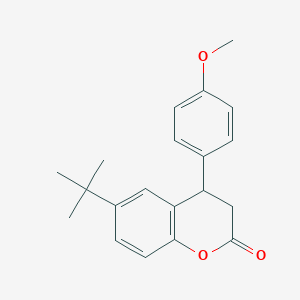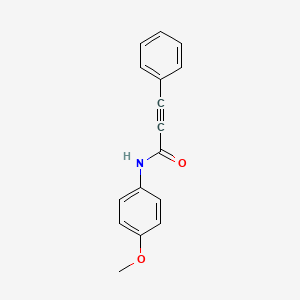![molecular formula C13H12F3N3O B5424055 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5424055.png)
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have neuroprotective effects, which can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide in lab experiments include its high purity, stability, and specificity. This compound can be easily synthesized in large quantities, making it an ideal compound for use in scientific research. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, it may be useful to develop new synthesis methods to produce modified versions of this compound with improved properties. Finally, it may be useful to investigate the potential use of this compound as a tool for studying the role of COX-2 in various physiological processes.
Conclusion
In conclusion, this compound is a chemical compound with unique chemical properties that make it an ideal compound for use in scientific research. This compound has been extensively studied for its potential applications in the treatment of various diseases, and its mechanism of action has been partially elucidated. While there are limitations to using this compound in lab experiments, its advantages make it an important tool for studying various physiological processes. Future research on this compound will likely yield new insights into its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves the reaction of 4-(trifluoromethyl)aniline with ethyl 2-cyanoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux for several hours to obtain the desired compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-ethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-8-7-11(18-19)12(20)17-10-5-3-9(4-6-10)13(14,15)16/h3-8H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXTUJISDVCYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5423991.png)
amine hydrochloride](/img/structure/B5424003.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5424005.png)
![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5424010.png)
![[4-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424020.png)
![2-tert-butyl-6-[(2,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5424026.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrimidine-5-carboxamide](/img/structure/B5424029.png)
![3-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5424047.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5424056.png)


![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424073.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424077.png)